ZLD1039

Vue d'ensemble

Description

ZLD1039 est un inhibiteur puissant, hautement sélectif et biodisponible par voie orale de l'homologue 2 de l'enhancer de zeste (EZH2), une méthyltransférase de lysine d'histone. Ce composé a montré un potentiel significatif dans l'inhibition de l'activité enzymatique des formes sauvages et mutantes d'EZH2, ce qui en fait un candidat prometteur pour la thérapie du cancer .

Applications De Recherche Scientifique

ZLD1039 has been extensively studied for its potential in cancer therapy, particularly in breast cancer and melanoma. It has shown efficacy in inhibiting tumor growth and metastasis in preclinical models . Additionally, this compound has been investigated for its role in alleviating inflammation in acute kidney injury by modulating specific signaling pathways .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de ZLD1039 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation d'un échafaudage chimique contenant de la pyridone, suivie de diverses modifications de groupe fonctionnel pour atteindre la puissance et la sélectivité souhaitées . Les conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour garantir un rendement élevé et la pureté du produit final .

Méthodes de production industrielle : La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des procédés par lots ou en flux continu. Les conditions réactionnelles sont soigneusement contrôlées pour maintenir la cohérence et la qualité. Des méthodes de purification, telles que la cristallisation et la chromatographie, sont utilisées pour obtenir le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : ZLD1039 subit principalement des réactions d'inhibition avec l'enzyme EZH2. Il ne participe pas aux réactions organiques typiques comme l'oxydation, la réduction ou la substitution dans des conditions physiologiques .

Réactifs et conditions courants : Le composé est stable dans des conditions de laboratoire standard et ne nécessite pas de réactifs spéciaux pour sa manipulation. Il est généralement dissous dans du diméthylsulfoxyde (DMSO) pour des études in vitro .

Principaux produits formés : Le principal produit de l'interaction entre this compound et EZH2 est l'inhibition de l'activité méthyltransférase de l'enzyme, conduisant à une réduction de la triméthylation de l'histone H3 à la lysine 27 (H3K27me3) .

Applications de la recherche scientifique

This compound a été largement étudié pour son potentiel en thérapie du cancer, en particulier dans le cancer du sein et le mélanome. Il a montré son efficacité dans l'inhibition de la croissance tumorale et des métastases dans des modèles précliniques . De plus, this compound a été étudié pour son rôle dans l'atténuation de l'inflammation dans l'insuffisance rénale aiguë en modulant des voies de signalisation spécifiques .

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement l'enzyme EZH2, qui est un composant du complexe répresseur polycomb 2 (PRC2). Cette inhibition empêche la triméthylation de l'histone H3 à la lysine 27 (H3K27me3), conduisant à des changements dans l'expression des gènes qui suppriment la croissance tumorale et les métastases . Le composé module également d'autres voies de signalisation, telles que la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB), contribuant à ses effets anti-inflammatoires .

Mécanisme D'action

ZLD1039 exerts its effects by selectively inhibiting the EZH2 enzyme, which is a component of the polycomb repressive complex 2 (PRC2). This inhibition prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to changes in gene expression that suppress tumor growth and metastasis . The compound also modulates other signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, contributing to its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Composés similaires :

- GSK126 : Un autre inhibiteur d'EZH2 puissant et sélectif avec un mécanisme d'action similaire .

- EPZ-6438 (Tazemetostat) : Un inhibiteur d'EZH2 approuvé cliniquement utilisé pour le traitement de certains types de lymphomes .

- UNC1999 : Un double inhibiteur d'EZH2 et d'EZH1, montrant un potentiel dans des études précliniques .

Unicité de ZLD1039 : this compound se démarque par sa haute sélectivité et sa puissance contre les formes sauvages et mutantes d'EZH2. Sa biodisponibilité orale et ses propriétés pharmacocinétiques favorables en font un candidat prometteur pour un développement ultérieur en thérapie du cancer .

Propriétés

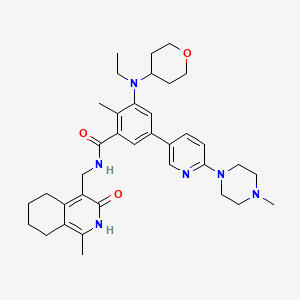

IUPAC Name |

3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N6O3/c1-5-42(28-12-18-45-19-13-28)33-21-27(26-10-11-34(37-22-26)41-16-14-40(4)15-17-41)20-31(24(33)2)35(43)38-23-32-30-9-7-6-8-29(30)25(3)39-36(32)44/h10-11,20-22,28H,5-9,12-19,23H2,1-4H3,(H,38,43)(H,39,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAYCVHJDOWSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C4CCCCC4=C(NC3=O)C)C5=CN=C(C=C5)N6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

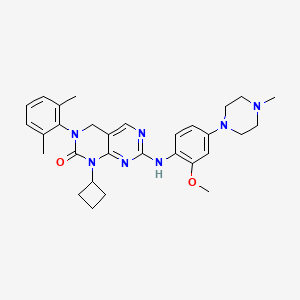

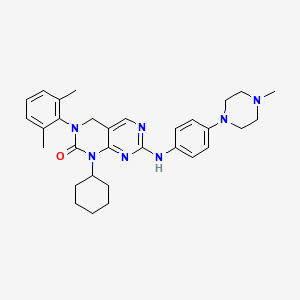

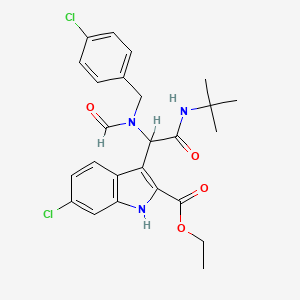

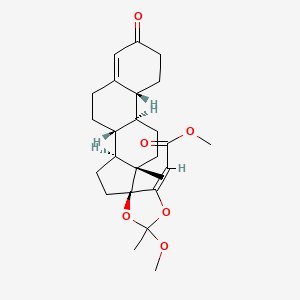

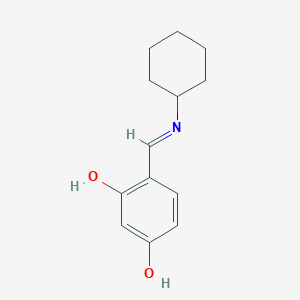

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ZLD1039?

A1: this compound is a selective inhibitor of the enhancer of zeste homolog 2 (EZH2) enzyme. [, , ] This enzyme is involved in histone methylation, specifically the trimethylation of lysine 27 on histone H3 (H3K27me3), which is associated with gene silencing. [, , ] By inhibiting EZH2, this compound blocks H3K27 trimethylation and potentially reactivates the expression of tumor suppressor genes. [, , ]

Q2: What are the potential therapeutic applications of this compound?

A2: Preclinical studies suggest that this compound exhibits anti-tumor activity. Research indicates that this compound suppresses tumor growth and pulmonary metastasis in melanoma cells both in vitro and in vivo. [] Additionally, this compound shows potent anti-tumor activity in breast cancer models. [, ] Furthermore, this compound demonstrates potential in alleviating inflammation in cisplatin-induced acute kidney injury, partially by enhancing the Raf kinase inhibitor protein (RKIP) and suppressing the NF-κB p65 pathway. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)

![2-(5,6-Difluoro-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)butanoic acid](/img/structure/B611880.png)

![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)

![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)